1-[(2,4-Dinitrophenyl)amino]propan-2-ol
CAS No.:
Cat. No.: VC15511705
Molecular Formula: C9H11N3O5
Molecular Weight: 241.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N3O5 |
|---|---|
| Molecular Weight | 241.20 g/mol |
| IUPAC Name | 1-(2,4-dinitroanilino)propan-2-ol |
| Standard InChI | InChI=1S/C9H11N3O5/c1-6(13)5-10-8-3-2-7(11(14)15)4-9(8)12(16)17/h2-4,6,10,13H,5H2,1H3 |
| Standard InChI Key | MIHIEAVBDFASSU-UHFFFAOYSA-N |
| Canonical SMILES | CC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound consists of a propan-2-ol (isopropyl alcohol) core modified at the 1-position by a 2,4-dinitrophenylamino group. The dinitrophenyl moiety introduces strong electron-withdrawing effects, which influence reactivity and intermolecular interactions. Key structural attributes include:
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Molecular formula:
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Molecular weight: 241.20 g/mol
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Functional groups: Secondary alcohol (-OH), primary amine (-NH-), and two nitro groups (-NO) at the 2- and 4-positions of the phenyl ring.
The presence of both amino and nitro groups creates a polar molecule with moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) .
Synthesis and Production
Nucleophilic Substitution
A plausible synthesis involves reacting 2,4-dinitroaniline with epichlorohydrin under basic conditions, followed by aminolysis. This two-step process is analogous to methods described for related aminopropanol derivatives :
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Epoxide formation:
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Aminolysis:
This method avoids expensive catalysts like Raney nickel, aligning with industrial cost-efficiency goals .
Alternative Pathways
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Reductive Amination: Condensation of 2,4-dinitrobenzaldehyde with 1-aminopropan-2-ol under hydrogenation conditions .
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Direct Alkylation: Reaction of 2,4-dinitrophenylamine with propylene oxide in acidic media .
Industrial-Scale Production
Large-scale synthesis employs batch reactors under controlled temperatures (50–200°C) and pressures. Purification typically involves fractional distillation or column chromatography to achieve >95% purity .
Physicochemical Properties
Thermal and Solubility Data
The nitro groups reduce aqueous solubility compared to non-nitrated analogs but enhance stability in organic solvents .
Reactivity and Chemical Transformations
Key Reactions
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Nitro Group Reduction:
Catalytic hydrogenation (H, Pd/C) converts nitro groups to amines, yielding 1-[(2,4-diaminophenyl)amino]propan-2-ol . -
Alcohol Oxidation:
Oxidation with CrO forms a ketone derivative, useful in further functionalization .
Stability Considerations
The compound is sensitive to UV light and strong acids/bases. Storage recommendations include amber glass containers at 4°C under inert gas .
Biological and Biochemical Applications
Enzyme Inhibition
The dinitrophenyl group acts as an electrophilic trap for nucleophilic residues (e.g., cysteine thiols) in enzymes. Preliminary studies on analogs suggest inhibitory activity against:
Protein Labeling
Used as a hapten in immunology, the nitro groups facilitate covalent attachment to carrier proteins (e.g., BSA) for antibody production .
Industrial and Research Applications
Dye Intermediate
The compound serves as a precursor for azo dyes, leveraging its nitro groups for chromophore development. Reaction with diazonium salts yields deeply colored products .
| Parameter | Value |
|---|---|
| Acute Toxicity (LD) | 320 mg/kg (rat, oral) |
| Skin Irritation | Moderate (OECD 404) |
Environmental Impact
Nitro groups pose biodegradation challenges, necessitating controlled waste management .
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